molecular formula C19H14F4N2OS B2475739 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide CAS No. 933230-93-4

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide

Cat. No.: B2475739
CAS No.: 933230-93-4
M. Wt: 394.39
InChI Key: OSXLZOBHYACDLM-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a fluorophenyl group, a thiazole ring, and a trifluoromethyl-substituted benzamide moiety

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F4N2OS/c20-15-3-1-2-13(10-15)18-25-16(11-27-18)8-9-24-17(26)12-4-6-14(7-5-12)19(21,22)23/h1-7,10-11H,8-9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXLZOBHYACDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the fluorophenyl group and the trifluoromethylbenzamide moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research and application in pharmacology.

Anticancer Activity

Research indicates that compounds with thiazole moieties often demonstrate anticancer properties.

  • In Vitro Studies : Similar thiazole derivatives have shown significant inhibitory effects on cancer cell proliferation. For instance, one study reported an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating robust antiproliferative activity.
  • Mechanism of Action : The anticancer effects are primarily attributed to the promotion of apoptosis and cell cycle arrest at the G2/M phase. These processes are critical for preventing tumor growth and enhancing the efficacy of existing cancer therapies.

Enzyme Inhibition

The thiazole ring in this compound is known to interact with various enzymes, which can lead to potential therapeutic applications:

  • Targeting Enzymes : The compound may inhibit specific enzymes by binding to their active sites, making it a candidate for drug development aimed at enzyme-related diseases.
  • Biochemical Pathways : Compounds with similar structures have been shown to affect multiple biochemical pathways, including those involved in inflammation and metabolic regulation.

Antimicrobial Activity

The potential antimicrobial properties of this compound are noteworthy:

  • Inhibition of Microbial Growth : Similar thiazole derivatives have demonstrated activity against various microbial strains, suggesting that this compound may also possess antimicrobial properties .
  • Mechanism of Action : The mode of action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Case Studies

Several studies have documented the applications and effects of compounds similar to N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide:

StudyFocusFindings
AnticancerDemonstrated significant inhibitory effects on HepG2 cells with an IC50 of 1.30 μM.
Enzyme InhibitionHighlighted potential for targeting enzyme-related diseases through specific enzyme inhibition mechanisms.
AntimicrobialShowed promising antimicrobial activity against various strains, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide
  • N-{2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide

Uniqueness

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Biological Activity

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H17F3N2OS
  • Molecular Weight : 332.37 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interaction with various biological targets. Notably, it has been studied for its effects on:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in specific cancer cell lines.
  • Antimicrobial Properties : The thiazole moiety is often associated with antimicrobial activity, which may extend to this compound.
  • Neurological Effects : Potential modulation of neurotransmitter systems has been suggested, particularly in relation to glutamate receptors.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Allosteric Modulation : Similar compounds have been shown to act as allosteric modulators of glutamate receptors, enhancing or inhibiting receptor activity without directly activating them .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AnticancerInhibition of cell proliferation in vitro
AntimicrobialActivity against bacterial strains
NeurologicalPotential modulation of mGluR5 activity

Case Study 1: Anticancer Research

In a study conducted by researchers exploring novel anticancer agents, this compound was tested against various cancer cell lines. The results indicated significant inhibition of cell growth in breast and lung cancer models, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of compounds containing thiazole rings. This compound demonstrated notable activity against Gram-positive bacteria, indicating its potential utility in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide?

  • Methodology : The compound can be synthesized via multi-step reactions, including:

  • Thiazole ring formation : Cyclocondensation of 3-fluorophenyl thiourea derivatives with α-halo ketones under basic conditions .
  • Amide coupling : Reaction of the thiazole-ethyl intermediate with 4-(trifluoromethyl)benzoyl chloride using coupling agents like HATU or EDCI in anhydrous DCM .
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the thiazole, benzamide, and trifluoromethyl groups. Aromatic protons appear at δ 7.2–8.1 ppm, while the trifluoromethyl group shows a singlet at δ -62 ppm in 19^19F NMR .
  • Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]+^+ at m/z 423.1) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and 1120 cm1^{-1} (C-F stretch) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodology :

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) and fungal strains (e.g., Candida albicans) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the thiazole and benzamide motifs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO2_2) on the benzamide ring to enhance binding affinity. Compare IC50_{50} values across derivatives .
  • Thiazole modifications : Replace the 3-fluorophenyl group with 4-methoxyphenyl to evaluate solubility vs. activity trade-offs .
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding via equilibrium dialysis .

Q. How to resolve contradictions in reported biological activity data?

  • Methodology :

  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH, serum concentration) to isolate variables .
  • Off-target screening : Use proteome-wide affinity chromatography to identify non-specific interactions .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes and validate discrepancies between in vitro and cell-based assays .

Q. What strategies improve this compound’s bioavailability and pharmacokinetics?

  • Methodology :

  • Prodrug design : Synthesize ester or phosphate derivatives of the benzamide group to enhance solubility .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to increase circulation time and target tissue accumulation .
  • CYP450 inhibition assays : Identify metabolic hotspots (e.g., thiazole ring oxidation) using human hepatocytes .

Methodological Considerations

  • Synthetic Challenges : The ethyl-thiazole linker is prone to oxidation; use inert atmospheres (N2_2) and antioxidants like BHT during synthesis .
  • Analytical Pitfalls : Trifluoromethyl groups can quench fluorescence in assays; validate results with orthogonal techniques (e.g., SPR) .
  • Data Reproducibility : Publish detailed protocols for reaction conditions (e.g., solvent purity, temperature gradients) to mitigate batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.